molecular formula C15H13N3S B11849042 [6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88570-78-9

[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B11849042
CAS No.: 88570-78-9
M. Wt: 267.4 g/mol
InChI Key: BWNLGCBNMMGMEV-UHFFFAOYSA-N
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Description

2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a thiophene ring and an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions. One common method includes the condensation of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate then undergoes a series of reactions, including cyclization and nitrile formation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazo[1,2-a]pyridines.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to the combination of the imidazo[1,2-a]pyridine core and the thiophene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88570-78-9

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

2-[6-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C15H13N3S/c1-10-3-6-14-17-15(13-5-4-11(2)19-13)12(7-8-16)18(14)9-10/h3-6,9H,7H2,1-2H3

InChI Key

BWNLGCBNMMGMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=CC=C(S3)C)C=C1

Origin of Product

United States

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